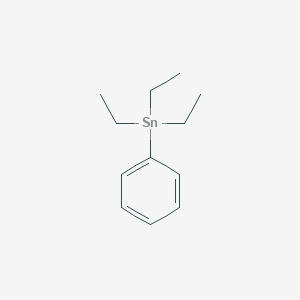

Triethyl(phenyl)stannane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triethyl(phenyl)stannane is a useful research compound. Its molecular formula is C12H20Sn and its molecular weight is 283 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Triethyl(phenyl)stannane is widely used as a reagent in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions such as the Stille reaction. This reaction facilitates the formation of carbon-carbon bonds, making it invaluable in the synthesis of complex organic molecules.

- Case Study : A study demonstrated that this compound could effectively couple with aryl halides to form biaryl compounds with high yields (up to 89%) under optimized conditions using palladium catalysts .

Hydrostannylation Reactions

The compound is also employed in hydrostannylation reactions, where it acts as a source of tin to introduce stannyl groups into organic molecules. This method is particularly useful for functionalizing alkenes and alkynes.

- Case Study : In a one-pot tandem reaction involving hydrostannylation followed by Stille coupling, this compound was shown to yield vinyl stannanes efficiently, showcasing its utility in synthetic pathways .

Synthesis of Organotin Compounds

This compound serves as a precursor for the synthesis of various organotin derivatives, which are important in materials science and polymer chemistry.

- Application : Organotin compounds derived from this compound are utilized as stabilizers in PVC production and as catalysts in various polymerization processes .

Biological Applications

Research indicates that organotin compounds, including this compound, exhibit antibacterial and antifungal properties. These characteristics are being explored for potential applications in medical chemistry.

Analyse Des Réactions Chimiques

Stille Coupling Reactions

Triethyl(phenyl)stannane serves as a critical reagent in Stille cross-coupling reactions, enabling carbon-carbon bond formation between organostannanes and organic halides. The reaction proceeds via a palladium-catalyzed mechanism involving three stages:

-

Oxidative Addition : Pd(0) inserts into the carbon-halogen bond of the organic halide.

-

Transmetalation : The phenyl group transfers from tin to Pd(II), facilitated by ligands.

-

Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0).

Key Factors Influencing Reactivity

-

Ligand Effects : Electron-withdrawing ligands (e.g., tri-2-furylphosphine) accelerate transmetalation, while electron-donating ligands (e.g., PPh₃) slow it .

-

Substrate Compatibility : Aryl, alkenyl, and alkynyl halides couple efficiently, whereas alkyl halides require harsher conditions .

| Substrate | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl Bromide | Pd(PPh₃)₄, LiCl | THF, 80°C, 12h | 85–92 | |

| Alkenyl Triflate | Pd₂(dba)₃, AsPh₃ | DMF, 60°C, 6h | 78 |

Side Reactions

-

Homocoupling : Undesired dimerization of the stannane can occur, forming biphenyl derivatives .

-

Cine Substitution : Rare β-hydride elimination pathways yield 1,2-disubstituted alkenes .

Nucleophilic Substitution Reactions

The phenyl group in this compound can be displaced by nucleophiles under specific conditions:

Transmetalation with Alkali Metals

Reaction with sodium amide (NaNH₂) in liquid ammonia replaces the phenyl group with an amine:

C₆H₅SnEt₃ + NaNH₂ → Et₃SnNH₂ + C₆H₅Na

This method is pivotal for synthesizing primary aminostannanes .

Halogen Exchange

Treatment with KF in anhydrous THF substitutes phenyl with fluoride:

C₆H₅SnEt₃ + KF → Et₃SnF + C₆H₅K

Yields exceed 90% under optimized conditions.

Oxidation and Reduction

Oxidation

Exposure to oxidizing agents like H₂O₂ converts the compound to tin oxides:

C₆H₅SnEt₃ + 3 H₂O₂ → SnO₂ + C₆H₅OH + 3 EtOH

This reaction is critical for detoxifying organotin waste.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the tin-carbon bond, yielding hydrocarbons and Sn⁰:

C₆H₅SnEt₃ + LiAlH₄ → C₆H₆ + 3 EtH + Sn + LiAl(OH)₄

Transmetalation and Exchange Reactions

This compound participates in ligand-exchange reactions with hypervalent iodine(III) compounds. For example, reaction with PhI(OAc)₂ in the presence of BF₃·Et₂O facilitates Sn–I(III) exchange, producing ethynyl(phenyl)-λ³-iodane :

C₆H₅SnEt₃ + PhI(OAc)₂ → C₆H₅I(OAc)₂ + Et₃SnOAc

Propriétés

Numéro CAS |

878-51-3 |

|---|---|

Formule moléculaire |

C12H20Sn |

Poids moléculaire |

283 g/mol |

Nom IUPAC |

triethyl(phenyl)stannane |

InChI |

InChI=1S/C6H5.3C2H5.Sn/c1-2-4-6-5-3-1;3*1-2;/h1-5H;3*1H2,2H3; |

Clé InChI |

CKGABOFCIIXWCH-UHFFFAOYSA-N |

SMILES |

CC[Sn](CC)(CC)C1=CC=CC=C1 |

SMILES canonique |

CC[Sn](CC)(CC)C1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.